molecular formula C10H7ClFNO2 B6279192 methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate CAS No. 1268124-43-1

methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate

Cat. No.: B6279192
CAS No.: 1268124-43-1
M. Wt: 227.62 g/mol
InChI Key: SRZUHZYMDLIXHR-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine or pyridine to facilitate the condensation reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, reducing agents like LiAlH4 for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.

Scientific Research Applications

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the cyano and ester groups allows for various interactions with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:

    Methyl 2-cyanoacetate: Lacks the substituted phenyl ring, making it less complex and potentially less versatile in certain applications.

    Ethyl 2-cyano-3-(2-chlorophenyl)acrylate: Contains a similar cyano group and substituted phenyl ring but differs in the ester group and overall structure.

    Methyl 2-(2-bromophenyl)-2-cyanoacetate: Similar structure but with a bromine atom instead of chlorine and fluorine, which may lead to different reactivity and applications.

Properties

CAS No.

1268124-43-1

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3

InChI Key

SRZUHZYMDLIXHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=C(C=CC=C1Cl)F

Purity

95

Origin of Product

United States

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